Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . It is characterized by a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. This compound is used in various research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclobutanone derivative with a suitable esterifying agent in the presence of a catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities while maintaining consistent quality. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are optimized for maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new esters or ethers .
Scientific Research Applications
Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methylenecyclobutane-1-carboxylate
- Methyl 3-methylenecyclobutane-1-carbonitrile
Uniqueness
Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with molecular targets that are not possible with other similar compounds .
Biological Activity
Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, antimicrobial activity, and antioxidant effects, supported by data tables and relevant case studies.
- Molecular Formula : C₁₀H₁₆O₃
- Molecular Weight : 184.23 g/mol
- CAS Number : 1870560-16-9
1. Cytotoxicity
Cytotoxicity refers to the ability of a substance to kill or inhibit the growth of cells. Studies have utilized various assays to evaluate the cytotoxic effects of this compound on different cell lines.
Table 1: Cytotoxicity Results
The above table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various cell lines exposed to the compound. The Vero E6 cell line showed significant sensitivity, indicating a potential for further investigation in cancer research.
2. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against several pathogens.
Table 2: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 1250 | |
Escherichia coli | 937 | |
Candida albicans | 2500 |
The data indicates that the compound exhibits varying degrees of antimicrobial activity, with notable efficacy against Staphylococcus aureus and Escherichia coli.
3. Antioxidant Activity
Antioxidants are crucial in mitigating oxidative stress in biological systems. The antioxidant potential of this compound was assessed using various assays.
Table 3: Antioxidant Activity Results
Assay Type | Concentration (µg/mL) | % Inhibition | Reference |
---|---|---|---|
DPPH Scavenging | 100 | 75% | |
ABTS Assay | 50 | 85% | |
Hydrogen Peroxide | 40 | 90% |
The results from these assays demonstrate that the compound possesses significant antioxidant activity, making it a candidate for further exploration in therapeutic applications.
Case Study: Cytotoxic Effects on Cancer Cells
A study investigated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner across several cancer types, particularly in breast cancer (MCF-7) and cervical cancer (HeLa) cells.
Case Study: Antimicrobial Activity Assessment
Another study focused on evaluating the antimicrobial properties of this compound against clinical isolates of bacteria and fungi. The findings revealed that it inhibited growth at concentrations comparable to established antibiotics, suggesting its potential as a natural antimicrobial agent.
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-8(2)5-6-10(8)9(3,13-10)7(11)12-4/h5-6H2,1-4H3 |
InChI Key |
XJAYFYDTXMPMAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC12C(O2)(C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.